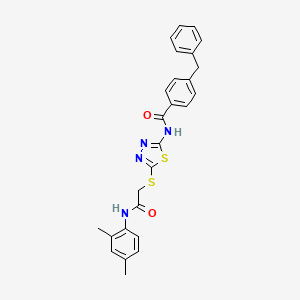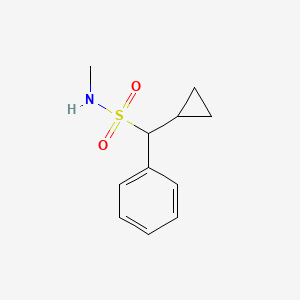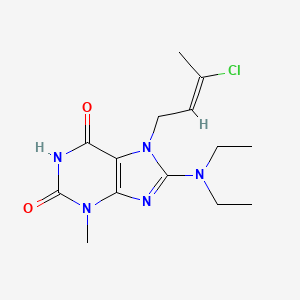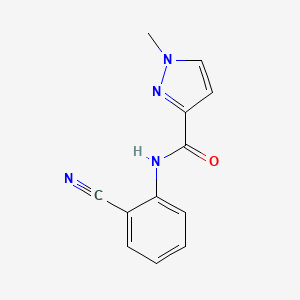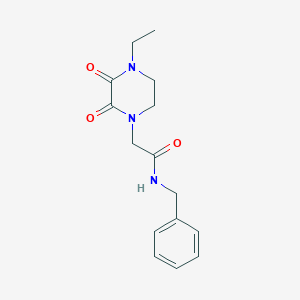![molecular formula C16H14Cl2N2O4S2 B2665715 Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-96-5](/img/structure/B2665715.png)
Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups, including a methyl group, an acetyl group, a carboxamido group, and a carboxylate group. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a thiophene ring. The exact structure could be determined using spectroscopic methods such as NMR .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The thiophene ring, for example, can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to be liquids at room temperature with a refractive index of 1.562 .
Applications De Recherche Scientifique
Synthesis and Potential Applications
The research on similar compounds to Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate provides insights into their synthesis and potential applications in various fields. While direct studies on this specific compound are scarce, investigations into related structures offer valuable information.
Antimicrobial Activity
Research involving structures akin to the specified compound has highlighted their potential antimicrobial properties. For instance, the study by Bakhite et al. (2004) on pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives identified compounds with significant in vitro antimicrobial activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004). This suggests that derivatives of Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could be explored for their antimicrobial potential.
Synthetic Pathways and Chemical Reactivity
The synthesis and chemical reactivity of similar compounds have been explored to create a variety of structures with potential bioactive properties. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation methodology to synthesize highly functionalized tetrahydropyridines, demonstrating the versatility of such structures in chemical synthesis (Zhu, Lan, & Kwon, 2003). This research underscores the possibilities for developing novel compounds through sophisticated synthetic routes.
Antiprotozoal Agents
Investigations into related molecules have also uncovered their potential as antiprotozoal agents. A study by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, pointing to the potential of structurally related compounds in treating such diseases (Ismail et al., 2004).
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S2/c1-7(21)20-4-3-8-10(6-20)25-15(12(8)16(23)24-2)19-14(22)9-5-11(17)26-13(9)18/h5H,3-4,6H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYSWLNZEVTCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine](/img/structure/B2665632.png)
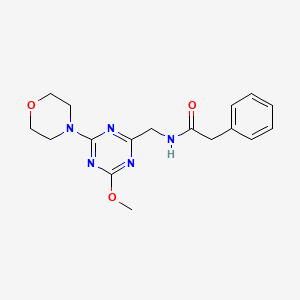
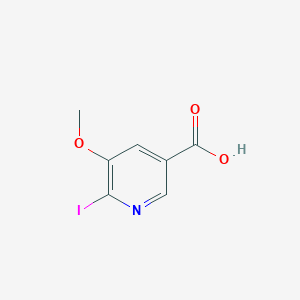
![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)


